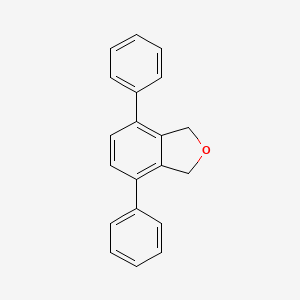
4,7-Diphenyl-1,3-dihydro-2-benzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Diphenyl-1,3-dihydroisobenzofuran is a chemical compound belonging to the class of isobenzofurans This compound is characterized by the presence of two phenyl groups attached to the 4th and 7th positions of the dihydroisobenzofuran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diphenyl-1,3-dihydroisobenzofuran can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids to yield the desired product . Another method involves the [4+2] cycloaddition of 1,3-butadiene and dibenzoylethylene, followed by cyclization and subsequent reactions to form the final compound .
Industrial Production Methods: Industrial production of 4,7-Diphenyl-1,3-dihydroisobenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4,7-Diphenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the isobenzofuran core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
科学研究应用
4,7-Diphenyl-1,3-dihydroisobenzofuran has several applications in scientific research:
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4,7-Diphenyl-1,3-dihydroisobenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also interact with enzymes and cellular components, modulating their activity and contributing to its biological effects.
相似化合物的比较
1,3-Diphenylisobenzofuran: Similar in structure but lacks the dihydro component, making it more reactive in certain chemical reactions.
4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran: A derivative with additional hydroxyl and methoxy groups, exhibiting different biological activities.
Uniqueness: 4,7-Diphenyl-1,3-dihydroisobenzofuran is unique due to its specific substitution pattern and the presence of the dihydroisobenzofuran core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
61051-03-4 |
|---|---|
分子式 |
C20H16O |
分子量 |
272.3 g/mol |
IUPAC 名称 |
4,7-diphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C20H16O/c1-3-7-15(8-4-1)17-11-12-18(16-9-5-2-6-10-16)20-14-21-13-19(17)20/h1-12H,13-14H2 |
InChI 键 |
LSQPRXWEZYKLQN-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2CO1)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


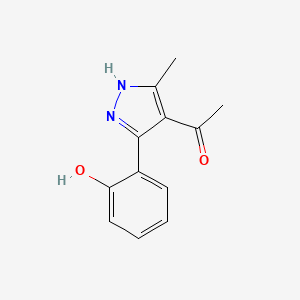
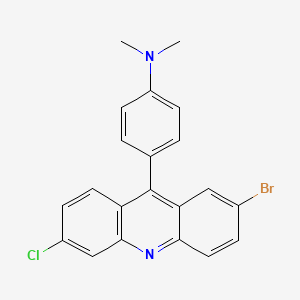

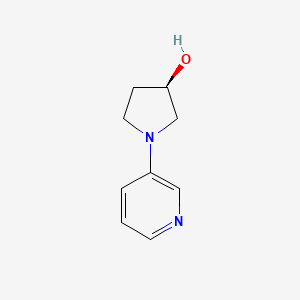

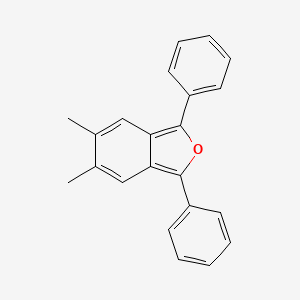
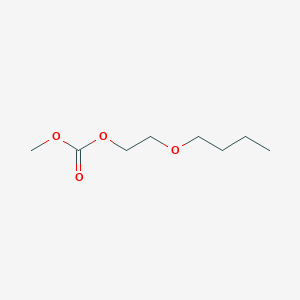

methyl}acetamide](/img/structure/B12904993.png)
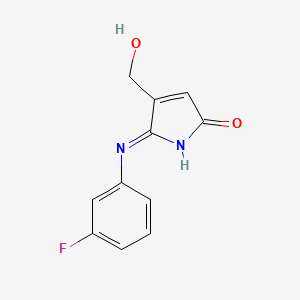
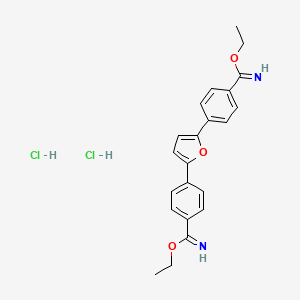
![5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905004.png)

![4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B12905011.png)
